3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid
Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid is a compound that is structurally related to a class of nitrogenous compounds and is an intermediate in the synthesis of various pharmacologically active molecules. It contains a piperidine ring, which is a common motif in medicinal chemistry, and a tert-butoxycarbonyl (Boc) group that serves as a protecting group for amines during synthesis.
Synthesis Analysis
The synthesis of related compounds, such as cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, has been reported to start from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, yielding a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. The process demonstrates mild conditions and high yields, suggesting potential for industrial application .
Molecular Structure Analysis
For compounds in the same class, the molecular structure has been confirmed using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). The crystal structure can be determined by X-ray diffraction, and the optimal molecular structure can be calculated using density functional theory (DFT), which can then be compared with the experimental data .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is a common protecting group used in the synthesis of amino acid derivatives. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized through alkylation and subsequent coupling reactions. The Boc group can be selectively cleaved, and the resulting amino acid derivative can be used in peptide coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be studied using DFT. This includes analyzing the molecular electrostatic potential and frontier molecular orbitals, which can reveal insights into the reactivity and interaction of the molecule with other substances. The physicochemical properties derived from these studies are crucial for understanding the behavior of the compound in various environments .
Scientific Research Applications
Asymmetric Synthesis
- A key application is in asymmetric syntheses of related compounds, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, starting from amino acids like L-aspartic acid and N-Cbz-beta-alanine (Xue et al., 2002).
Synthesis of Orthogonally Protected Derivatives
- It is used in synthesizing orthogonally protected derivatives such as ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxy-carbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, vital for the synthesis of edeine analogs (Czajgucki et al., 2003).
Dipeptide Research
- It plays a role in dipeptide research, such as in the synthesis of 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide, which adopts a type II' beta-turn conformation (Didierjean et al., 2002).
Catalysis Studies
- The compound is involved in catalysis studies, such as in cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which catalyze oxidative cyclization of alkenols (Dönges et al., 2014).
Neuroexcitant Analogue Synthesis
- It has been used in the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA (Pajouhesh et al., 2000).
Synthesis of Folic Acid Analogues
- The compound is instrumental in synthesizing folic acid analogues, for instance, in the preparation of 5-deaza-7-desmethylene analogues of 5,10-methylene-5,6,7,8-tetrahydrofolic acid (Rosowsky et al., 1994).
Intermediate in Drug Synthesis
- It serves as an intermediate in the synthesis of drugs like vandetanib (Wei et al., 2010).
Fungicidal Activity Studies
- The compound is used in creating fungicidal agents, as seen in the synthesis of novel dihydropyrazole derivatives (Mao et al., 2013).
Antimicrobial Activity Research
- It is also used in synthesizing compounds with antimicrobial activities, such as in the preparation of 2,5-disubstituted-1,3,4-thiadiazole derivatives (Pund et al., 2020).
Solid Phase Synthesis of Peptide Isosteres
- This compound plays a role in the solid phase synthesis of peptide isosteres, shown in the creation of aldehyde building blocks protected as acid labile N-Boc N,O-acetals (Groth & Meldal, 2001).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDPNBLQJCKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid | |
CAS RN |
154775-43-6, 154375-43-6 | |
Record name | 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 154375-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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